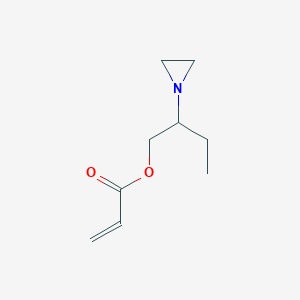![molecular formula C13H14O2 B14332275 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane CAS No. 111653-78-2](/img/structure/B14332275.png)
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is an organic compound characterized by a cyclopropylidene group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane typically involves the reaction of a cyclopropylidene derivative with a phenyl-substituted 1,3-dioxolane precursor. Common synthetic routes include:
Grignard Reaction: The reaction of a cyclopropylidene Grignard reagent with a phenyl-substituted 1,3-dioxolane under anhydrous conditions.
Suzuki-Miyaura Coupling: The coupling of a cyclopropylidene boronic acid with a phenyl-substituted 1,3-dioxolane using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or Suzuki-Miyaura couplings, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropylidene alcohols.
Applications De Recherche Scientifique
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
Phenylacetone: Contains a phenyl group attached to a ketone, similar in structure but different in reactivity.
Uniqueness
2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is unique due to its combination of a cyclopropylidene group and a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
111653-78-2 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-[2-(cyclopropylidenemethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-2-4-12(13-14-7-8-15-13)11(3-1)9-10-5-6-10/h1-4,9,13H,5-8H2 |
Clé InChI |
IAWJKJQVSSYLQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=CC2=CC=CC=C2C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



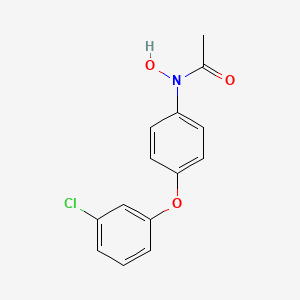

![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
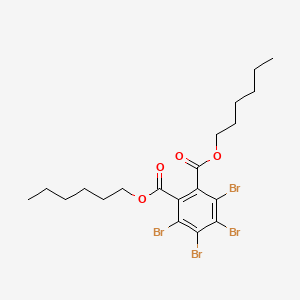

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

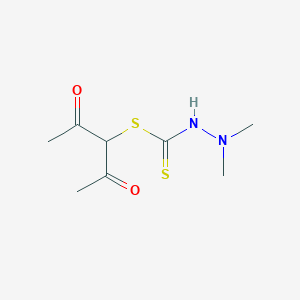

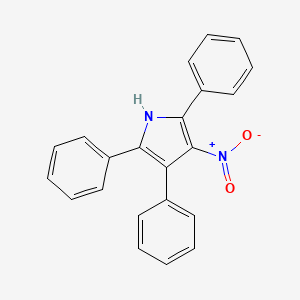

![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
